molecular formula C23H17ClN2OS B2989378 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide CAS No. 400078-38-8

3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B2989378
CAS RN: 400078-38-8
M. Wt: 404.91
InChI Key: UJMVUBLOYIGOLA-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a sulfanyl group attached to a chlorophenyl group, and a carboxamide group attached to the quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, sulfanyl group, and carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the sulfanyl group could participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Sulfonamide Research Developments

Recent developments in sulfonamide research highlight the significance of the primary sulfonamide moiety in various clinically used drugs. This includes diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Notably, novel drugs like apricoxib and pazopanib have been introduced, featuring this group and showing significant antitumor activity. The need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools is emphasized, indicating the ongoing relevance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).

Quinoxaline Compounds

Quinoxaline and its analogs, characterized by a benzene ring fused with a pyrazine ring, are explored for their antitumoral properties. They serve as catalysts' ligands and are utilized in dyes, pharmaceuticals, and antibiotics. This indicates a broader application in medical and chemical research, pointing to the potential utility of the 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide structure in similar contexts (Aastha Pareek and Dharma Kishor, 2015).

Diuretics and CA Inhibitory Action

The exploration of diuretics with carbonic anhydrase inhibitory properties reveals the potential for multifaceted therapeutic applications. These compounds demonstrate not just diuretic effects but also hold promise in managing cardiovascular diseases and obesity, suggesting a broader therapeutic scope that could encompass compounds like 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide (Carta & Supuran, 2013).

Bioactive Quinoxaline-Containing Sulfonamides

The therapeutic potential of quinoxaline sulfonamide derivatives is highlighted, with applications spanning from antimicrobial to anticancer activities. These findings suggest a significant interest in further exploring the biomedical applications of such compounds, which may include those similar to 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide (Irfan et al., 2021).

Environmental Impact and Toxicology

Studies on chlorophenols and polychlorinated dibenzothiophenes provide insights into the environmental and toxicological impact of chlorinated compounds. While these studies primarily focus on environmental contaminants, they underscore the importance of understanding the ecological and health implications of chemical compounds, including those related to 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide (Krijgsheld & Gen, 1986; Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c1-25-23(27)20-18-9-5-6-10-19(18)26-21(15-7-3-2-4-8-15)22(20)28-17-13-11-16(24)12-14-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMVUBLOYIGOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide

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